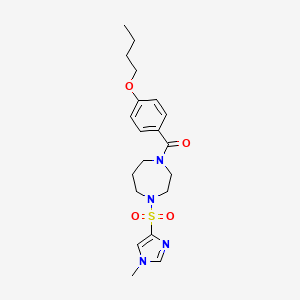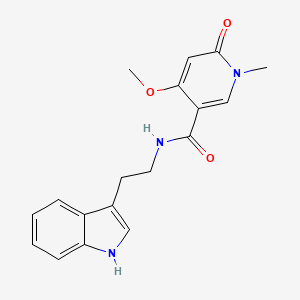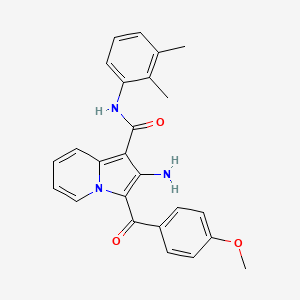
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol, also known as DIPPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DIPPO is a chiral molecule with two enantiomers, and the (2S)-enantiomer has been found to be more biologically active than the (2R)-enantiomer. In
作用機序
The mechanism of action of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of signaling pathways. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been shown to bind to amyloid-β peptides and prevent their aggregation, which is thought to be a key factor in the development of Alzheimer's disease. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has also been found to modulate the activity of various enzymes and receptors, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (2S)-3-(4-Phenylphenoxy)propane-1,2-diol can inhibit the aggregation of amyloid-β peptides, reduce the production of inflammatory cytokines, and induce cell death in cancer cells. In vivo studies have shown that (2S)-3-(4-Phenylphenoxy)propane-1,2-diol can improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in animal models of arthritis, and inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, (2S)-3-(4-Phenylphenoxy)propane-1,2-diol is a synthetic compound that may have limited availability and high cost. Additionally, (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has not been extensively studied in humans, so its safety and efficacy in clinical trials are not yet fully understood.
将来の方向性
There are several future directions for the study of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol. One direction is to further explore its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol to improve its yield and purity. Overall, the study of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has the potential to lead to the development of novel therapeutics for a variety of diseases.
合成法
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-bromophenol with 4-phenylphenol to form 4-(4-phenylphenoxy)phenol. This intermediate is then reacted with (S)-(+)-1,2-propanediol in the presence of a base to give the desired product, (2S)-3-(4-phenylphenoxy)propane-1,2-diol. The synthesis method has been optimized to achieve high yields and purity of the (2S)-enantiomer.
科学的研究の応用
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications is in the treatment of Alzheimer's disease. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been found to inhibit the aggregation of amyloid-β peptides, which are known to form plaques in the brain of Alzheimer's patients. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of other diseases.
特性
IUPAC Name |
(2S)-3-(4-phenylphenoxy)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-10-14(17)11-18-15-8-6-13(7-9-15)12-4-2-1-3-5-12/h1-9,14,16-17H,10-11H2/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXUYOYYNZMNDM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC[C@H](CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2481821.png)


![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2481829.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2481830.png)
![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2481831.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2481832.png)
![3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2481835.png)
![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2481836.png)




